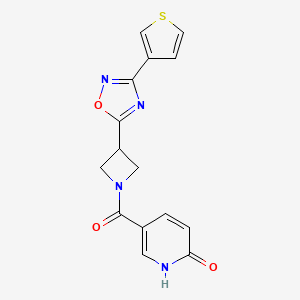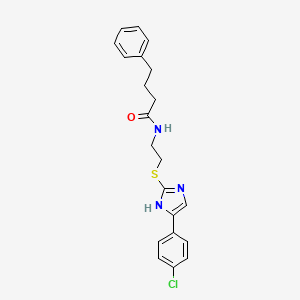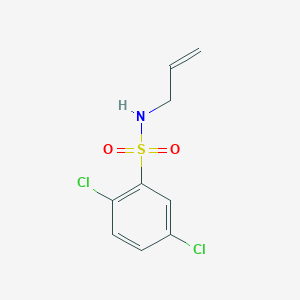![molecular formula C22H16N4O3S2 B2799264 2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 1797139-35-5](/img/structure/B2799264.png)
2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . These synthetic pathways contribute to the formation of the final product.
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound 2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide belongs to a class of compounds known for their potential in various biological activities. While the exact compound has not been directly studied, derivatives with similar structural features have been synthesized and evaluated for their biological applications, offering insight into the potential research applications of the compound.
Antibacterial and Antifungal Agents : Compounds featuring the 1,3,4-oxadiazole moiety combined with benzothiazole and furan units have been synthesized and tested for their antibacterial and antifungal activities. For instance, derivatives synthesized from similar intermediates have shown significant activity against various bacterial and fungal strains, suggesting that the compound may also possess similar antimicrobial properties (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019).
Anticancer Activity : The structural motifs present in the compound, particularly the 1,3,4-oxadiazole and benzothiazole groups, have been incorporated into molecules that exhibit moderate to excellent anticancer activity against various cancer cell lines. This suggests that the compound could be explored for its potential anticancer properties, as studies on similar molecules have yielded promising results in inhibiting the growth of cancer cells (B. Ravinaik et al., 2021).
Antioxidant and Antimicrobial Properties : The presence of benzothiazole and furan in the compound's structure could also imply potential antioxidant and antimicrobial efficacy. Research on compounds with related structures has demonstrated potent antimicrobial activity against a range of pathogens, as well as significant antioxidant capabilities. This dual functionality makes them attractive for further studies in contexts where oxidative stress is linked to microbial infections (Basavaraj S Naraboli & J. S. Biradar, 2017).
Anticonvulsant Evaluation : Another potential application could be in the development of anticonvulsant drugs. Derivatives of benzothiazole and oxadiazole have been evaluated for their anticonvulsant activities, showing effectiveness in various models. This points towards the possibility of the compound serving as a lead structure for the development of new anticonvulsant medications (R. Nath et al., 2021).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O3S2/c27-19(13-30-22-24-16-8-3-4-10-18(16)31-22)23-15-7-2-1-6-14(15)12-20-25-21(26-29-20)17-9-5-11-28-17/h1-11H,12-13H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMYZJTCFVLKXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)CSC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzo[d]thiazol-2-ylthio)-N-(2-((3-(furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-oxo-5-propyl-N-(4-(trifluoromethyl)benzyl)-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B2799182.png)







![5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[4-(piperidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2799198.png)


![4-((4-chlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2799202.png)
![3-[3-methyl-4-(3-methylbutoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2799204.png)